molecular formula C9H11N3 B1592930 (2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 34164-91-5

(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B1592930
CAS No.: 34164-91-5
M. Wt: 161.2 g/mol
InChI Key: XMHJAFWCJJRDBR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), a serine/threonine-protein kinase involved in the control of the cell cycle . The interaction with CDK2 suggests that this compound may influence cell cycle regulation and proliferation. Additionally, this compound has been found to exhibit antimicrobial properties, particularly against Staphylococcus aureus .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDK2 can lead to alterations in the cell cycle, potentially affecting cell proliferation and apoptosis . Moreover, the antimicrobial activity of this compound indicates its potential to disrupt bacterial cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The binding interaction with CDK2, for instance, can inhibit the kinase activity, thereby affecting downstream signaling pathways involved in cell cycle regulation . Additionally, the compound’s antimicrobial properties are likely due to its ability to interfere with bacterial enzymes and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of cell cycle processes . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects and dose-dependent responses are critical considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect the compound’s efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus may enhance its ability to modulate gene expression and cell cycle processes .

Chemical Reactions Analysis

(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine undergoes several types of chemical reactions, including:

The major products formed from these reactions include 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides, which have shown antimicrobial properties .

Comparison with Similar Compounds

(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can be compared with other similar compounds such as:

These compounds share the imidazopyridine core structure but differ in their substituents and positions, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-8(6-10)12-5-3-2-4-9(12)11-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJAFWCJJRDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640529
Record name 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34164-91-5
Record name 2-Methylimidazo[1,2-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34164-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-methylimidazo[1,2-a]pyridin-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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